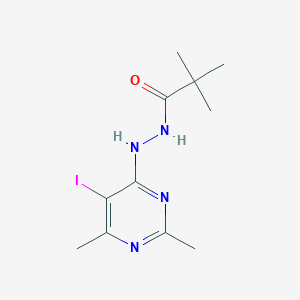![molecular formula C27H25NO5 B3018907 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-92-6](/img/structure/B3018907.png)
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives is often achieved through intramolecular Friedel-Crafts acylation reactions. For instance, the synthesis of 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one and its derivatives was accomplished using polyphosphoric acid (PPA) as both a catalyst and solvent under mild conditions. This method has been praised for its good yields, easy work-up, and environmentally friendly character, which could be applicable to the synthesis of 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, and their analysis often requires advanced techniques such as X-ray diffraction and NMR. For example, the structure of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was elucidated using these methods. Additionally, theoretical studies using DFT and the B3LYP hybrid method can provide insights into the reactivity descriptors of these molecules, which could be relevant for understanding the molecular structure of this compound .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including aromatic demethoxylation. Theoretical studies can help predict the reactivity of these compounds, as seen in the study of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, where local reactivity descriptors were calculated to understand its transformation into 5-methoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one . These insights could be extrapolated to predict the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range. This compound also shows high stability against light and heat. Such properties are important for applications in biomedical analysis and could be relevant when considering the properties of this compound .
科学的研究の応用
Synthesis and Structural Analysis
Practical and Large-Scale Synthesis : A study by Bänziger et al. (2000) focuses on the synthesis of 3-substituted octahydrobenzo[g]quinolines, important intermediates for pharmaceutically active compounds. This research outlines a short, efficient synthesis suitable for large-scale manufacturing, using cost-effective starting materials and achieving high yields through a series of reactions including hydrogenation and Birch reduction (Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000).
New Approaches to Derivatives : Research by Sobarzo-Sánchez et al. (2010) presents methods to obtain 6-oxoisoaporphine and tetrahydroisoquinoline derivatives from starting materials that underwent Bischler–Napieralski cyclization. This study showcases the versatility of quinoline derivatives in synthesizing complex structures with potential pharmaceutical applications (Sobarzo-Sánchez et al., 2010).
Biological Activities and Potential Applications
Antiproliferative Testing : Castro-Castillo et al. (2010) synthesized lakshminine and related oxoisoaporphines for biological testing against human fibroblasts and solid tumor cell lines. The study aimed to explore the antiproliferative properties of these compounds, contributing to the search for new anticancer agents (Castro-Castillo et al., 2010).
Antimicrobial Activity : Refaat et al. (2004) investigated novel quinoxalines for their antimicrobial activity, finding that selected compounds exhibited broad-spectrum antimicrobial properties. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Refaat et al., 2004).
Anti-inflammatory and Analgesic Activities : Alam et al. (2011) synthesized novel quinolin-based compounds, evaluating their anti-inflammatory, analgesic, and antimicrobial activities. The study indicates the therapeutic potential of these derivatives in treating inflammation and pain, with some compounds showing significant biological activity (Alam et al., 2011).
特性
IUPAC Name |
6-ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-4-33-21-13-14-24-22(15-21)27(30)23(26(29)18-9-11-20(31-2)12-10-18)17-28(24)16-19-7-5-6-8-25(19)32-3/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLAYVDPQZROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)
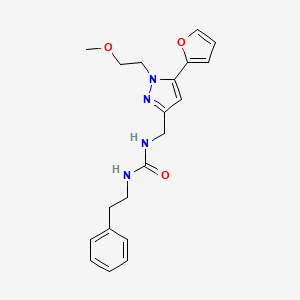
![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)
![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)
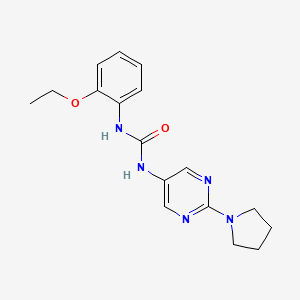
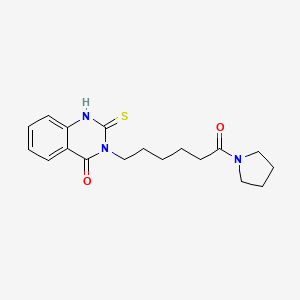
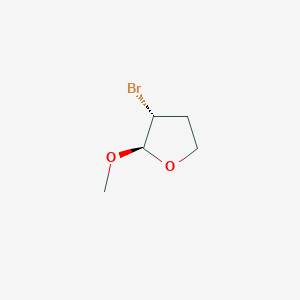
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)
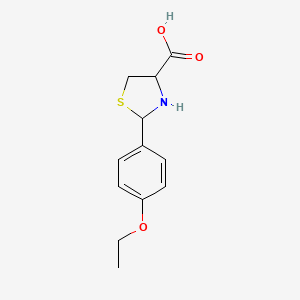
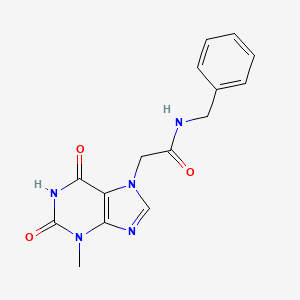
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)
